molecular formula C10H6BrFZn B14886510 4-Fluoro-1-naphthylZinc bromide

4-Fluoro-1-naphthylZinc bromide

Cat. No.: B14886510
M. Wt: 290.4 g/mol
InChI Key: ZAIBTLLEEYCRGZ-UHFFFAOYSA-M
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Description

4-Fluoro-1-naphthylZinc bromide is an organozinc compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 4-fluoro-1-naphthyl group and a bromide ion. It is commonly used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-1-naphthylZinc bromide typically involves the reaction of 4-fluoro-1-bromonaphthalene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4Fluoro-1-bromonaphthalene+Zn4Fluoro-1-naphthylZinc bromide4-\text{Fluoro-1-bromonaphthalene} + \text{Zn} \rightarrow 4-\text{Fluoro-1-naphthylZinc bromide} 4−Fluoro-1-bromonaphthalene+Zn→4−Fluoro-1-naphthylZinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-naphthylZinc bromide is known to undergo various types of reactions, including:

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc-bonded group acts as a nucleophile.

    Coupling Reactions: It is commonly used in coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include alkyl halides, and the reactions are often carried out in polar aprotic solvents like DMSO or THF.

    Coupling Reactions: Palladium or nickel catalysts are frequently used, and the reactions are conducted under inert atmospheres to prevent oxidation.

Major Products: The major products of these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Fluoro-1-naphthylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-1-naphthylZinc bromide exerts its effects is primarily through its role as a nucleophile in chemical reactions. The zinc atom facilitates the transfer of the 4-fluoro-1-naphthyl group to electrophilic centers, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

  • 4-Fluoro-2-naphthylZinc bromide
  • 1-Fluoro-2-naphthylZinc bromide
  • 1-Fluoronaphthalene

Comparison: 4-Fluoro-1-naphthylZinc bromide is unique due to the position of the fluoro group on the naphthalene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C10H6BrFZn

Molecular Weight

290.4 g/mol

IUPAC Name

bromozinc(1+);4-fluoro-1H-naphthalen-1-ide

InChI

InChI=1S/C10H6F.BrH.Zn/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1

InChI Key

ZAIBTLLEEYCRGZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)[C-]=CC=C2F.[Zn+]Br

Origin of Product

United States

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